3-Bromo-5-methoxyquinoline

Overview

Description

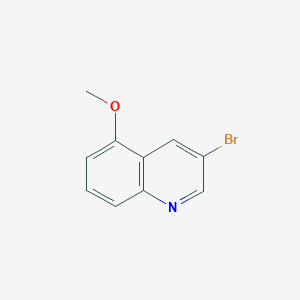

3-Bromo-5-methoxyquinoline (CAS 1416438-38-4) is a halogenated quinoline derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol. It features a bromine atom at the 3-position and a methoxy group (–OCH₃) at the 5-position on the quinoline scaffold, a bicyclic structure comprising fused benzene and pyridine rings . Its reactivity is influenced by the electron-withdrawing bromine and electron-donating methoxy group, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxyquinoline typically involves the bromination of 5-methoxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxyquinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: The quinoline ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products Formed:

- Substitution reactions can yield various quinoline derivatives with different functional groups.

- Oxidation reactions can produce quinoline N-oxides or other oxidized derivatives.

- Reduction reactions can result in partially or fully hydrogenated quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

3-Bromo-5-methoxyquinoline serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as inhibitors of key enzymes and receptors involved in several diseases. For instance, quinoline derivatives have been explored as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), an important target in cancer therapy. A study demonstrated that specific derivatives exhibited significant inhibitory activity against EZH2, suggesting their potential as lead compounds for further drug development .

1.2 Protein Kinase Inhibition

Research has indicated that quinoline-based compounds can act as inhibitors of non-receptor tyrosine kinases, such as SYK (spleen tyrosine kinase). These inhibitors are being studied for their therapeutic potential in treating respiratory diseases, autoimmune disorders, and various cancers. The structural modifications involving this compound enhance the efficacy and selectivity of these inhibitors .

Synthesis Methodologies

2.1 Synthetic Routes

The synthesis of this compound typically involves several steps, including bromination and methoxylation reactions. One effective synthetic route includes the Skraup condensation reaction, which utilizes 3-bromoaniline as a starting material to produce quinoline derivatives with high yields and purity .

2.2 One-Pot Reactions

Recent advancements in synthetic methodologies have introduced one-pot double coupling reactions involving dibromoquinolines. These methods allow for regioselective functionalization at multiple positions on the quinoline ring, significantly simplifying the synthetic process and improving overall efficiency .

Biological Evaluations

3.1 Anticancer Activity

Studies have shown that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have been tested against MDA-MB-231 and HCT15 cell lines, demonstrating promising anti-proliferative activities .

3.2 Anti-inflammatory Properties

Quinoline derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxyquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific derivative or compound being studied .

Comparison with Similar Compounds

To contextualize the properties and applications of 3-bromo-5-methoxyquinoline, the following table and analysis compare it with structurally related quinoline and pyridine derivatives:

Key Comparative Insights :

Substituent Position Effects: The this compound’s substituents are positioned to direct electrophilic attacks to the 6- or 8-positions of the ring, whereas 3-bromo-2-methoxyquinoline () directs reactivity to adjacent positions (C1 or C4) due to the ortho-methoxy group. This positional variance significantly alters synthetic utility in heterocyclic chemistry . 5-Bromo-8-methoxy-2-methylquinoline () introduces steric hindrance from the C2 methyl group, reducing reactivity at C2 but enhancing stability for prolonged storage.

Halogen Diversity: The 8-bromo-6-chloro-5-methoxyquinoline () combines bromine and chlorine, enabling sequential halogen-exchange reactions. This dual functionality is absent in this compound, limiting its utility in multi-step syntheses requiring orthogonal reactivity .

Ring System Differences: 3-Bromo-5-methoxypyridine () lacks the fused benzene ring of quinoline derivatives, reducing π-stacking interactions and making it less suitable for applications requiring planar aromatic systems (e.g., intercalation in DNA).

Biological Activity: Quinoline derivatives with methoxy groups, such as this compound, often exhibit enhanced binding to biological targets (e.g., kinases) compared to non-methoxy analogs like 3-bromoquinoline (). The methoxy group’s electron-donating nature modulates electronic properties critical for receptor interactions .

Synthetic Versatility: this compound’s bromine atom facilitates palladium-catalyzed cross-coupling reactions more efficiently than chlorine-containing analogs (e.g., 6-bromo-4-chloroquinoline, CAS 65340-70-7; ), where chlorine’s lower reactivity may necessitate harsher conditions .

Biological Activity

3-Bromo-5-methoxyquinoline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

This compound is characterized by a bromine atom at the 3-position and a methoxy group at the 5-position of the quinoline ring. The general synthesis involves bromination and methoxylation of the quinoline scaffold, which can be achieved through various organic reactions including nucleophilic substitution and electrophilic aromatic substitution.

Anticancer Activity

Research has indicated that derivatives of 5-methoxyquinoline, including this compound, exhibit promising anticancer properties. A study demonstrated that certain quinoline derivatives act as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a protein implicated in various cancers. The compound exhibited an IC50 value of approximately 1.2 μM against EZH2, which suggests potent inhibitory activity .

Table 1: Biological Activity of this compound Derivatives

| Compound | Target | IC50 (μM) | Cell Lines Tested | Notes |

|---|---|---|---|---|

| This compound | EZH2 | 1.2 | MDA-MB-231, HCT15 | Significant reduction in H3K27me3 levels |

| Other derivatives | Various | >10 | Various | Lower activity compared to lead compound |

Additionally, in cell-based assays, the compound showed antiproliferative effects across multiple tumor cell lines including DLD-1, T24, and SH-SY-5Y .

Antibacterial Activity

The antibacterial potential of quinoline derivatives has also been explored. Some studies have shown that modifications at the 5-position can enhance antibacterial efficacy. While specific data on this compound's antibacterial activity is limited, related compounds have demonstrated significant in vitro and in vivo activity against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of methyltransferases like EZH2. This inhibition leads to altered histone methylation patterns, particularly affecting H3K27 methylation levels, which are critical for gene regulation in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Case Study on EZH2 Inhibition : A clinical trial involving patients with advanced solid tumors tested a series of quinoline derivatives. Results indicated that those with significant EZH2 inhibition showed improved outcomes compared to controls .

- Antibacterial Efficacy : In vitro studies involving resistant strains of Staphylococcus aureus demonstrated that quinoline derivatives could reduce bacterial load significantly, suggesting potential for therapeutic applications against infections .

Properties

IUPAC Name |

3-bromo-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNTOJIDPGGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631114 | |

| Record name | 3-Bromo-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416438-38-4 | |

| Record name | 3-Bromo-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.